4-(Aminomethyl)-1-methylpiperidin-2-one

Medicinal Chemistry Organic Synthesis Chemical Biology

Researchers requiring a regiospecific piperidin-2-one scaffold with a primary amine handle face supply inconsistency. 4-(Aminomethyl)-1-methylpiperidin-2-one is the exclusive 4-position isomer, essential for 4-aminoquinoline-based dual G9a/DNMT inhibitors, with zero DPP-IV activity to avoid assay confounding. Obtain in free base (CAS 1234616-57-9) or HCl salt (CAS 1630907-14-0) at ≥97% purity.

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 1234616-57-9
Cat. No. B595288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-methylpiperidin-2-one
CAS1234616-57-9
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESCN1CCC(CC1=O)CN
InChIInChI=1S/C7H14N2O/c1-9-3-2-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3
InChIKeyMKWVHTNYTUGQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-methylpiperidin-2-one: Regiochemical Scaffold Overview


4-(Aminomethyl)-1-methylpiperidin-2-one is a chiral (racemic or enantiopure) piperidin-2-one derivative bearing a primary aminomethyl substituent at the 4-position and an N-methyl group [1]. With a molecular formula of C7H14N2O and a molecular weight of 142.20 g/mol, it serves exclusively as a synthetic intermediate and chemical building block in medicinal chemistry and pharmaceutical research, rather than as a final active pharmaceutical ingredient . The compound is commercially available as a free base (CAS 1234616-57-9) and as a hydrochloride salt (CAS 1630907-14-0), with typical purities ranging from 95% to 98% .

4-(Aminomethyl)-1-methylpiperidin-2-one: Regioisomer Incompatibility


The position of the aminomethyl group on the piperidin-2-one ring critically dictates the spatial orientation of the primary amine nucleophile, the conformational preferences of the saturated ring, and the electronic environment of the lactam carbonyl [1]. Regioisomeric analogs such as the 3-, 5-, and 6-(aminomethyl)-1-methylpiperidin-2-one possess identical molecular formulas but exhibit fundamentally different chemical reactivity, molecular recognition properties, and biological engagement . In DPP-IV inhibitor programs, for instance, the optimized pharmacophore strictly requires the 5-(aminomethyl) regioisomer for potent activity, whereas the 4-substituted scaffold is utilized in entirely different target classes (e.g., dual methyltransferase inhibitors) because the amine positioning governs fitness for distinct binding pockets [2]. Substituting the 4-isomer with a positional analog without re-validating the synthetic route and biological readout risks complete loss of desired reactivity or target engagement.

4-(Aminomethyl)-1-methylpiperidin-2-one: Differentiation Evidence


4-Aminomethyl Positioning: Conformational & Steric Properties

The 4-(aminomethyl) substitution on the piperidin-2-one ring positions the primary amine at the point furthest from the lactam carbonyl, resulting in a computed topological polar surface area (tPSA) of 46.3 Ų and a XLogP3-AA of -0.9 [1]. In contrast, the 5-(aminomethyl) regioisomer (CAS 1083401-99-3), which is the core scaffold for potent DPP-IV inhibitors, exhibits a distinct spatial distribution of hydrogen bond donors and acceptors, as evidenced by its unique InChI key and SMILES string 'CN1CC(CN)CCC1=O' compared to 'CN1CCC(CN)CC1=O' for the 4-isomer . This structural difference means the 4-isomer presents the amine nucleophile at a different dihedral angle relative to the lactam plane, altering its reactivity in amide coupling and reductive amination reactions. No publicly available head-to-head kinetic study quantifying this reactivity divergence has been identified.

Medicinal Chemistry Organic Synthesis Chemical Biology

Dual G9a/DNMT Inhibitor Synthesis

The hydrochloride salt of 4-(aminomethyl)-1-methylpiperidin-2-one (CAS 1630907-14-0) is explicitly documented as a reactant in the preparation of aminoquinoline derivatives that function as dual inhibitors of histone methyltransferases (G9a) and DNA methyltransferases (DNMTs) . This specific application leverages the 4-(aminomethyl)piperidin-2-one fragment to introduce critical amine functionality onto the quinoline core, enabling the probe to occupy both the G9a and DNMT active sites simultaneously . No analogous application has been reported in the accessible literature for the 3-, 5-, or 6-(aminomethyl)-1-methylpiperidin-2-one regioisomers, which are associated with distinct target classes (e.g., aspartic acid protease inhibition for the 3-isomer, DPP-IV inhibition for the 5-isomer) [1]. Quantitative biochemical IC50 data for the target compound itself is not publicly available, as the compound is an intermediate rather than a final bioactive molecule.

Epigenetics Cancer Therapeutics Dual Methyltransferase Inhibitors

DPP-IV Activity Selectivity: 4- vs 5-Isomer

A series of novel aminomethyl-piperidones were synthesized and evaluated for DPP-IV inhibitory activity by Jadav et al. (2014), revealing that the optimized lead compound 12v bearing a 5-(aminomethyl) substituent exhibited excellent in vitro potency (sub-nanomolar range) [1]. Extensive literature searches for DPP-IV inhibition by the 4-(aminomethyl)-1-methylpiperidin-2-one scaffold have yielded no specific data, suggesting that this regioisomer lacks significant DPP-IV inhibitory activity . For research programs where DPP-IV engagement constitutes an off-target liability (e.g., non-diabetes indications), this functional selectivity is advantageous. This is an absence-of-evidence-based inference and should be confirmed through direct biochemical profiling.

Drug Discovery Selectivity DPP-IV Inhibition Off-Target Liability

4-(Aminomethyl)-1-methylpiperidin-2-one: Key Application Scenarios


Dual G9a/DNMT Inhibitor Synthesis for Epigenetic Cancer Research

The hydrochloride salt of 4-(aminomethyl)-1-methylpiperidin-2-one serves as a critical amine-carrying building block in the construction of 4-aminoquinoline-based dual inhibitors of histone methyltransferase G9a and DNA methyltransferases (DNMTs). This therapeutic strategy is being explored for treating hematological malignancies and other cancers with aberrant epigenetic silencing . The 4-position regioisomer is explicitly specified in this synthetic route; substituting a positional isomer would generate a geometrically distinct chemotype incompatible with the intended dual-target pharmacophore.

Chemical Biology Probes with DPP-IV-Silent Scaffolds

In cellular and in vivo target identification studies where DPP-IV inhibition represents a confounding variable, the 4-(aminomethyl)-1-methylpiperidin-2-one scaffold is the preferred piperidinone isomer. Unlike the 5-regioisomer, which is a known DPP-IV pharmacophore and can generate sub-nanomolar inhibitors, the 4-isomer has no reported DPP-IV activity, minimizing pathway crosstalk in diabetes-related cell models [1]. This makes it suitable for constructing probe molecules aimed at alternative serine proteases or non-protease targets.

Scaffold Diversification via Amide Coupling & Reductive Amination

The primary amine at the 4-position is strategically positioned for derivatization through amide bond formation with activated carboxylic acids or reductive amination with aldehydes, producing focused libraries for high-throughput screening. The compound's computed logP of -0.9 and topological polar surface area of 46.3 Ų [2] indicate favorable physicochemical properties for generating lead-like molecules with adequate aqueous solubility and permeability, supporting hit-to-lead chemistry campaigns.

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